![molecular formula C16H18O5 B3021784 [(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid CAS No. 843619-90-9](/img/structure/B3021784.png)
[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid
説明
“[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid” is an organic compound with the molecular formula C16H18O5 . Its average mass is 290.311 Da and its monoisotopic mass is 290.115417 Da . It is also known by its IUPAC name, 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid .
Molecular Structure Analysis
The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 6 freely rotating bonds . The compound’s structure has been analyzed using various spectroscopic techniques, including HRMS, EIMS, IR, UV-Vis, 1H-NMR, 13C NMR, DEPT-135, HSQC 2D C-H correlation, HMBC 2D C-H correlation, COSY 2D H-H correlation, and NOESY 2D H-H correlation .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 501.7±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.4 mmHg at 25°C and an enthalpy of vaporization of 81.1±3.0 kJ/mol . The flash point is 186.3±23.6 °C . The index of refraction is 1.555 . The molar refractivity is 76.1±0.3 cm³ . The polar surface area is 73 Ų . The polarizability is 30.2±0.5 10^-24 cm³ . The surface tension is 47.2±3.0 dyne/cm . The molar volume is 237.1±3.0 cm³ .
科学的研究の応用
BMOCA has been studied extensively as an inhibitor of JNK. JNK is a key regulator of cell growth and differentiation, and its inhibition by BMOCA has been studied in a variety of scientific research applications. For example, BMOCA has been used to study the role of JNK in the regulation of the cell cycle and apoptosis, as well as in the regulation of gene expression. BMOCA has also been used to study the role of JNK in the development and progression of various diseases, such as cancer, diabetes, and neurodegenerative diseases.
作用機序
BMOCA is a small molecule inhibitor of JNK. It binds to the active site of JNK, preventing the enzyme from phosphorylating its substrates. This, in turn, prevents the activation of downstream signaling pathways, which leads to the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects
BMOCA has been shown to inhibit the phosphorylation of JNK and its downstream targets, leading to the inhibition of cell growth and differentiation. In addition, BMOCA has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. BMOCA has also been shown to inhibit the activity of the enzyme caspase-3, which is involved in the regulation of apoptosis.
実験室実験の利点と制限
One of the advantages of using BMOCA in lab experiments is that it is a small molecule inhibitor of JNK and can be easily synthesized from chroman-5-yloxyacetic acid. This makes it a convenient and cost-effective tool for studying the role of JNK in various biological processes. However, BMOCA is not a specific inhibitor of JNK and can also inhibit other MAPKs, such as p38 MAPK and ERK. Therefore, it is important to use BMOCA in combination with other inhibitors to specifically target JNK.
将来の方向性
The potential of BMOCA as an inhibitor of JNK is still being explored, and there are a number of future directions for research. These include further studies on the mechanism of action of BMOCA, as well as studies on its potential as an inhibitor of other MAPKs. In addition, BMOCA could be used in combination with other drugs to target specific diseases, such as cancer and diabetes. Finally, BMOCA could be explored as a potential therapeutic agent for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-3-4-5-11-8-15(19)21-13-7-10(2)6-12(16(11)13)20-9-14(17)18/h6-8H,3-5,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQWGNDMRXGESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-[(Methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B3021702.png)
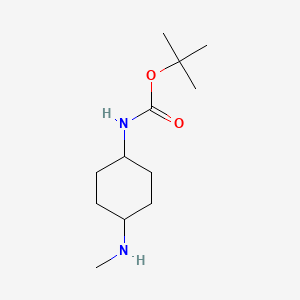
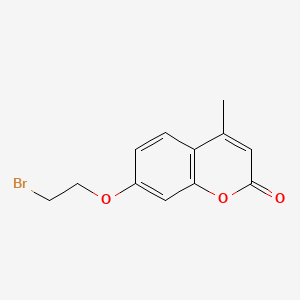
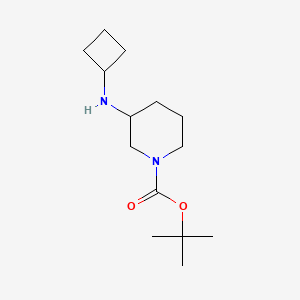

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B3021712.png)
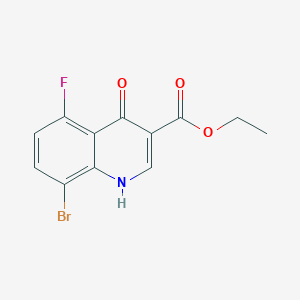
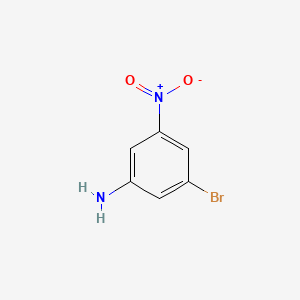
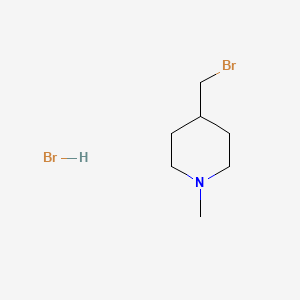

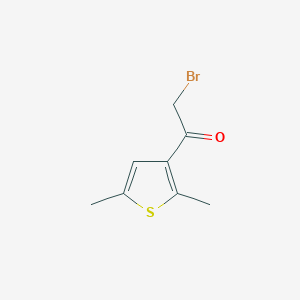
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B3021720.png)
![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B3021721.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)